(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . For example, a novel compound was synthesized and structurally characterized by FT-IR, NMR, and UV spectroscopy .
Molecular Structure Analysis
The theoretical optimization and three-dimensional molecular structure of similar compounds have been confirmed by X-ray diffraction methods .
Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .
Physical and Chemical Properties Analysis
Tuning the structural and physical properties of a COF while maintaining its porosity and crystallinity can pose significant synthetic challenges, especially in the case of thiophene, which is characterized by geometrical restrictions not observed for other planar aromatic building units .
Scientific Research Applications
Anticancer Applications
- (E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide and related compounds have been studied for their potential in cancer treatment. Specifically, some derivatives have shown significant inhibitory effects on carbonic anhydrase (CA) isoenzymes, which play a crucial role in various cancers. For instance, certain sulfonamide derivatives have demonstrated leader anticancer properties with high Potency-Selectivity Expression (PSE) values, indicating their potential as anticancer drug candidates (Gul et al., 2018).
Photochromic Properties
- Thiophene derivatives of this compound have been explored for their photochromic properties. These compounds exhibit thermally irreversible and fatigue-resistant photochromic characteristics, making them suitable for applications where long-term stability of the photochromic effect is essential (Uchida et al., 1990).
Synthesis and Biological Screening
- Research has been conducted on the synthesis of various derivatives of this compound, evaluating their biological potential. These compounds have been tested for their antimicrobial activity, enzyme inhibition potential, and other biological properties (Aziz‐ur‐Rehman et al., 2014).
Crystal Structure Analysis
- The crystal structure of related compounds has been studied, providing insights into their molecular configuration and potential applications in various fields. These studies help in understanding the molecular interactions and stability of these compounds (Sharma et al., 2016).
Nonlinear Optical Limiting
- Thiophene dyes derived from this compound have been investigated for their nonlinear optical limiting behavior, demonstrating potential applications in photonic or optoelectronic devices for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
Mechanism of Action
While specific information on the mechanism of action of “(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide” is not available, some thiophene-based covalent organic frameworks (COFs) have been studied. Upon irradiation, these COFs photogenerate electrons, which produce activated forms of oxygen .
Future Directions
Properties
IUPAC Name |
(E)-2-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-24(22,13-11-16-6-2-1-3-7-16)20-14-17-8-4-5-9-19(17)18-10-12-23-15-18/h1-13,15,20H,14H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEZXXQWHFOMJV-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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